molecular formula C7H10BNO5S B6238812 (4-methoxy-3-sulfamoylphenyl)boronic acid CAS No. 874459-73-1

(4-methoxy-3-sulfamoylphenyl)boronic acid

Cat. No. B6238812
CAS RN: 874459-73-1
M. Wt: 231
InChI Key:
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Description

“(4-methoxy-3-sulfamoylphenyl)boronic acid”, also known as MSBA, is an organic compound that belongs to the class of boronic acids. It has a molecular formula of C7H10BNO5S and a molecular weight of 231.04 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H10BNO5S/c1-14-6-3-2-5 (8 (10)11)4-7 (6)15 (9,12)13/h2-4,10-11H,1H3, (H2,9,12,13) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

. The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Fluorescence Quenching Studies

(4-methoxy-3-sulfamoylphenyl)boronic acid and its derivatives have been studied for their fluorescence quenching properties. In a study by Geethanjali et al. (2015), the fluorescence quenching of two boronic acid derivatives in alcohols at room temperature was investigated. The study demonstrated the negative deviation in the Stern–Volmer plots for these molecules, which was interpreted in terms of the existence of different conformers of the solutes in the ground state (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

Formation of Cationic Rhodium Complexes

Nishihara et al. (2002) explored the reactions of (4-methoxyphenyl)boronic acid with an aryloxorhodium complex, leading to the formation of new tetraarylpentaborates. This research demonstrated the complex's structural and chemical properties, contributing to the understanding of boron chemistry in organometallic compounds (Nishihara, Nara, & Osakada, 2002).

Metal-Free Coupling

Allwood et al. (2014) presented a procedure for the metal-free coupling of saturated heterocyclic p-methoxyphenyl (PMP) sulfonylhydrazones with aryl and heteroaromatic boronic acids. This procedure enables a two-step synthesis of a range of functionalized sp(2)-sp(3) linked bicyclic building blocks (Allwood, Blakemore, Brown, & Ley, 2014).

Regioselective Hydroxyalkylations

Paintner, Allmendinger, and Bauschke (2001) explored the regioselective 3-hydroxyalkylations of boron 4-methoxy-2-furanolates, providing a new entry to 5-unsubstituted and 5-monosubstituted 3-acyl-4-O-methyl tetronates. This research offers insights into selective chemical transformations involving boronic acids (Paintner, Allmendinger, & Bauschke, 2001).

Specific Reduction of Fructose

Pietsch and Richter (2016) investigated the application of boronic acids for the specific reduction of fructose in food matrices. They confirmed the affinity decrease in boronic acid for various sugars and acids, showing potential for specific sugar reduction in food matrices (Pietsch & Richter, 2016).

Structural Investigation of N-B Interaction

Zhu et al. (2006) conducted a structural investigation of the N-B interaction in an o-(N,N-dialkylaminomethyl)arylboronate system, which is essential for molecular recognition and chemosensing technologies (Zhu, Shabbir, Gray, Lynch, Sorey, & Anslyn, 2006).

Boronic Acid Catalysis

Hall (2019) discussed the emerging applications of boronic acids as reaction catalysts, highlighting their ability to form reversible covalent bonds with hydroxy groups, enabling various organic reactions (Hall, 2019).

Diol and Carbohydrate Recognition

Mulla et al. (2004) explored the ability of various boronic acids, including derivatives similar to this compound, for binding to diols and carbohydrates. This work suggests a role for functionalized electron-deficient boronic acids in diol and carbohydrate recognition (Mulla, Agard, & Basu, 2004).

Safety and Hazards

“(4-methoxy-3-sulfamoylphenyl)boronic acid” is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing off immediately with plenty of water if skin contact occurs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-methoxy-3-sulfamoylphenyl)boronic acid involves the reaction of 4-methoxy-3-nitrobenzenesulfonamide with boronic acid in the presence of a palladium catalyst.", "Starting Materials": [ "4-methoxy-3-nitrobenzenesulfonamide", "boronic acid", "palladium catalyst" ], "Reaction": [ "The 4-methoxy-3-nitrobenzenesulfonamide is first reduced to 4-methoxy-3-aminobenzenesulfonamide using a reducing agent such as iron or zinc.", "The resulting amine is then coupled with boronic acid in the presence of a palladium catalyst to form the desired (4-methoxy-3-sulfamoylphenyl)boronic acid.", "The reaction is typically carried out in a solvent such as ethanol or dimethylformamide at elevated temperatures and pressures.", "The product is then isolated and purified using standard techniques such as recrystallization or chromatography." ] }

CAS RN

874459-73-1

Molecular Formula

C7H10BNO5S

Molecular Weight

231

Purity

95

Origin of Product

United States

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